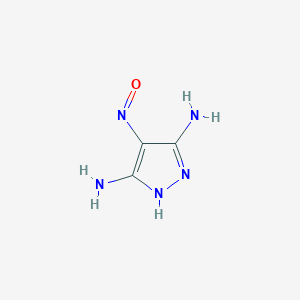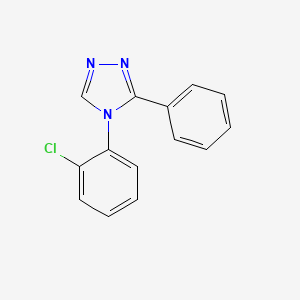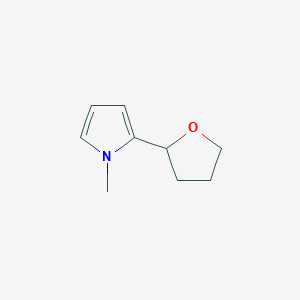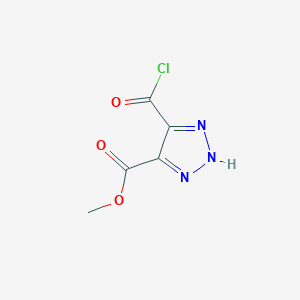
Methyl 4-(chlorocarbonyl)-1H-1,2,3-triazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(chlorocarbonyl)-1H-1,2,3-triazole-5-carboxylate is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(chlorocarbonyl)-1H-1,2,3-triazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methyl 4-azidobenzoate with phosgene in the presence of a base. The reaction proceeds through the formation of an intermediate isocyanate, which then cyclizes to form the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and safety of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols under appropriate conditions.
Oxidation Reactions: Oxidation of the compound can lead to the formation of various oxidized derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted triazoles.
Reduction Products: Amines or alcohols derived from the reduction of the chlorocarbonyl group.
Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.
科学的研究の応用
Methyl 4-(chlorocarbonyl)-1H-1,2,3-triazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Methyl 4-(chlorocarbonyl)-1H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or the modification of proteins, thereby exerting its biological effects. The exact pathways and targets depend on the specific derivatives and their applications.
類似化合物との比較
Methyl 4-(chlorocarbonyl)benzoate: Similar in structure but lacks the triazole ring, making it less versatile in terms of reactivity and applications.
Methyl 4-(chlorocarbonyl)-1H-1,2,3-triazole-5-carboxamide: Similar structure but with an amide group instead of an ester, which can alter its reactivity and biological activity.
Uniqueness: Methyl 4-(chlorocarbonyl)-1H-1,2,3-triazole-5-carboxylate is unique due to the presence of both the chlorocarbonyl and triazole functionalities
特性
CAS番号 |
488816-89-3 |
|---|---|
分子式 |
C5H4ClN3O3 |
分子量 |
189.56 g/mol |
IUPAC名 |
methyl 5-carbonochloridoyl-2H-triazole-4-carboxylate |
InChI |
InChI=1S/C5H4ClN3O3/c1-12-5(11)3-2(4(6)10)7-9-8-3/h1H3,(H,7,8,9) |
InChIキー |
QTWWXVLQFYXVRW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NNN=C1C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Tetrahydrofuran-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15208802.png)
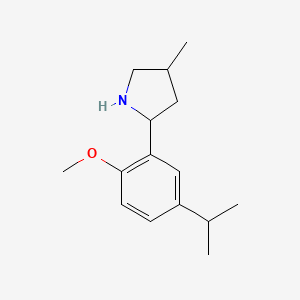
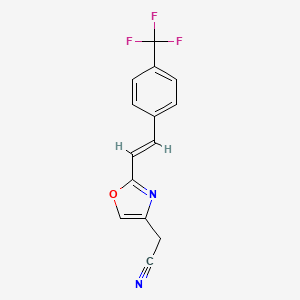
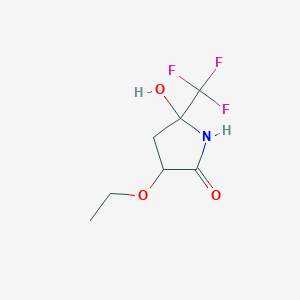
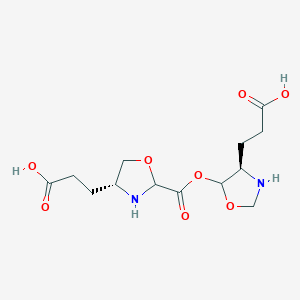
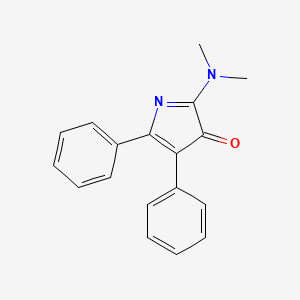

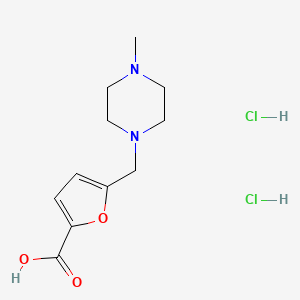

![3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carbothioamide](/img/structure/B15208827.png)
